molecular formula C12H10N2O3S B2369361 N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide CAS No. 406925-20-0

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2369361
CAS RN: 406925-20-0
M. Wt: 262.28
InChI Key: MQCNWSRYMJPLDS-UHFFFAOYSA-N
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Description

Compounds with the benzodioxol group are often used in medicinal chemistry due to their diverse biological activities. They are part of a larger class of organic compounds known as phenylpyrazoles .


Synthesis Analysis

The synthesis of compounds structurally similar to N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions .


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.


Chemical Reactions Analysis

This compound and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.

Scientific Research Applications

Ultrasound-Aided Synthesis and Antimicrobial Potential

The application of ultrasound irradiation in the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides demonstrates a significant enhancement in reaction efficiency, leading to higher yields in shorter times. These compounds exhibit notable antimicrobial activity against a range of bacteria and fungi, emphasizing their potential in developing new antimicrobial agents (Rezki, 2016).

Analgesic Properties Exploration

Investigations into acetamide derivatives, including the N-(benzothiazol-2-yl) framework, have shown promising analgesic activities. These findings are crucial for the development of new analgesics, providing insights into their potential mechanisms and therapeutic applications (Kaplancıklı et al., 2012).

PI3K/mTOR Inhibition for Metabolic Stability

Research on derivatives including the N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide structure has uncovered their potent inhibition of PI3Kα and mTOR, key targets in cancer therapy. Adjustments to the molecular structure aimed at enhancing metabolic stability offer a pathway to more effective cancer treatments (Stec et al., 2011).

Antitumor Activity of Benzothiazole Derivatives

The synthesis and evaluation of new benzothiazole derivatives for antitumor activity underscore the therapeutic potential of these compounds. Select derivatives have shown significant efficacy against various cancer cell lines, highlighting the importance of the benzothiazole moiety in antitumor research (Yurttaş et al., 2015).

Src Kinase Inhibition and Anticancer Activity

N-Benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These findings contribute to the understanding of Src kinase as a therapeutic target in cancer treatment (Fallah-Tafti et al., 2011).

Anti-inflammatory and Kinase Inhibition Properties

The synthesis of novel compounds featuring benzothiazole/oxazole moieties and their evaluation for anti-inflammatory activity and kinase inhibition provide insights into their therapeutic potential. These compounds' efficacy in in vivo models of inflammation and their interactions with kinase enzymes offer promising avenues for drug development (Tariq et al., 2018).

Safety and Hazards

While specific safety and hazard data for this compound is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. For similar compounds, Sigma-Aldrich provides the product to early discovery researchers as part of a collection of unique chemicals and does not collect analytical data for this product .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-7(15)13-12-14-9(5-18-12)8-2-3-10-11(4-8)17-6-16-10/h2-5H,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCNWSRYMJPLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328361
Record name N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831826
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

406925-20-0
Record name N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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